![molecular formula C13H18BrF3OSi B13463042 [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two methyl groups
Preparation Methods
The synthesis of [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-(trifluoromethyl)phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-2-(trifluoromethyl)phenol+tert-butyl(dimethyl)silyl chloride→[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane has several applications in scientific research:
Biology: It can be used in the development of novel bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications, particularly in the design of drugs that target specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to [4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane include:
4-Bromo-2-(trifluoromethyl)aniline: This compound has an amino group instead of a phenoxy group, which can lead to different reactivity and applications.
2-Bromo-5-(trifluoromethyl)aniline:
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, which can significantly alter its chemical behavior compared to the single trifluoromethyl group in the target compound.
Properties
Molecular Formula |
C13H18BrF3OSi |
|---|---|
Molecular Weight |
355.26 g/mol |
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-11-7-6-9(14)8-10(11)13(15,16)17/h6-8H,1-5H3 |
InChI Key |
WYMQRHBIPYIFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


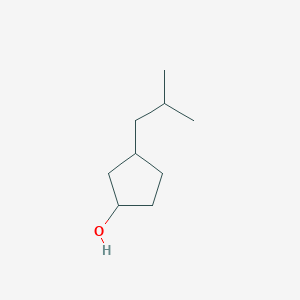
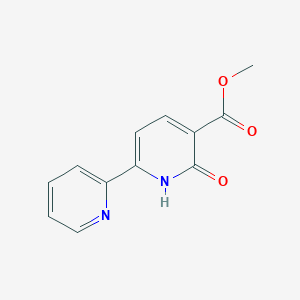
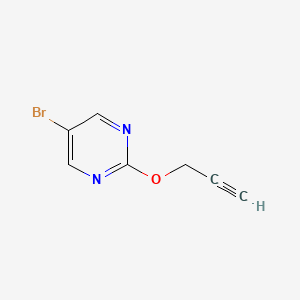
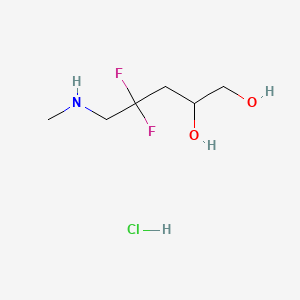
![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)
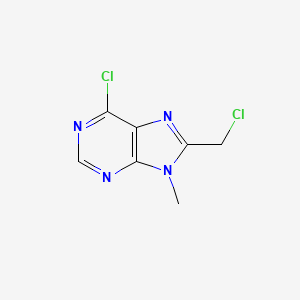
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
![1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13463046.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
